

Crinecerfont hydrochloride mechanism of action in congenital adrenal hyperplasia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Crinecerfont hydrochloride |           |
| Cat. No.:            | B1515424                   | Get Quote |

An In-depth Technical Guide to the Mechanism of Action of **Crinecerfont Hydrochloride** in Congenital Adrenal Hyperplasia

### Introduction

Congenital Adrenal Hyperplasia (CAH) encompasses a group of autosomal recessive disorders characterized by enzymatic defects in adrenal steroidogenesis. The most common form, accounting for approximately 95% of cases, is caused by a deficiency in the 21-hydroxylase enzyme, a critical component in the synthesis of cortisol.[1] This deficiency disrupts the normal production of cortisol, leading to a cascade of pathophysiological consequences orchestrated by the hypothalamic-pituitary-adrenal (HPA) axis. The standard of care has traditionally involved lifelong glucocorticoid (GC) replacement therapy to correct the cortisol deficiency. However, controlling the concurrent androgen excess often requires supraphysiologic GC doses, which carry a significant burden of long-term metabolic, cardiovascular, and bone-related complications.[2][3][4][5]

Crinecerfont (CRENESSITY™), a novel, oral, selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist, represents a paradigm shift in the management of CAH.[1] Developed by Neurocrine Biosciences, it is the first new treatment for CAH in over 70 years, offering a steroid-independent mechanism to control androgen excess.[1][6][7] This technical guide provides a comprehensive overview of the mechanism of action of crinecerfont, supported by quantitative data from pivotal clinical trials and detailed experimental methodologies.



## Pathophysiology of Congenital Adrenal Hyperplasia

In healthy individuals, the HPA axis maintains hormonal homeostasis through a tightly regulated negative feedback loop. The hypothalamus secretes corticotropin-releasing factor (CRF), which stimulates the anterior pituitary gland to release adrenocorticotropic hormone (ACTH).[1][8] ACTH then acts on the adrenal cortex to stimulate the production of cortisol. Sufficient circulating cortisol levels inhibit the release of both CRF and ACTH, thus downregulating its own production.

In classic 21-hydroxylase deficiency CAH, the impaired synthesis of cortisol prevents this critical negative feedback.[8][9][10] The resulting unabated secretion of CRF from the hypothalamus leads to chronic hypersecretion of ACTH from the pituitary.[1] This persistent ACTH stimulation causes adrenal hyperplasia and shunts the accumulated cortisol precursors, such as 17-hydroxyprogesterone (170HP), into the androgen synthesis pathway. The consequent overproduction of adrenal androgens (e.g., androstenedione and testosterone) is responsible for the virilizing signs and long-term complications of the disease.[1][8]





Figure 1: Pathophysiology of the HPA Axis in CAH

Click to download full resolution via product page

Figure 1: Pathophysiology of the HPA Axis in CAH

### **Core Mechanism of Action of Crinecerfont**

Crinecerfont is a potent and selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[2][11] The CRF1 receptors are abundantly expressed in the pituitary gland and are the primary mediators of CRF's stimulatory effect on ACTH secretion.[2]

By competitively blocking the binding of endogenous CRF to its receptors in the pituitary, crinecerfont directly addresses the source of ACTH overproduction.[2][11] This targeted intervention reduces the secretion of ACTH, which in turn decreases the downstream stimulation of the adrenal cortex.[2] The result is a significant reduction in the production and



circulating levels of adrenal androgens and their precursors, achieved through a glucocorticoid-independent mechanism.[12] This allows for the management of hyperandrogenism while enabling a reduction in the daily glucocorticoid dose towards more physiologic levels, thereby mitigating the risks associated with long-term steroid overexposure.[2][3][13]



Figure 2: Crinecerfont Mechanism of Action

Click to download full resolution via product page

Figure 2: Crinecerfont Mechanism of Action



## **Clinical Efficacy: Quantitative Data Summary**

The efficacy of crinecerfont has been demonstrated in a comprehensive clinical trial program, including Phase 2 studies and the pivotal Phase 3 CAHtalyst studies in both adult and pediatric populations.

### Phase 2 Studies: Hormone Reduction

Initial open-label Phase 2 studies established proof-of-concept by demonstrating rapid and significant reductions in key hormone levels after 14 days of treatment.

Table 1: Median Percent Reduction in Hormone Levels after 14 Days of Crinecerfont

| Population      | Crinecerfon<br>t Dose | ACTH<br>Reduction | 17OHP<br>Reduction | Androstene<br>dione<br>Reduction | Reference(s        |
|-----------------|-----------------------|-------------------|--------------------|----------------------------------|--------------------|
| Adults<br>(n=8) | 100 mg<br>twice daily | -66%              | -64%               | -64%                             | [1][9][14]<br>[15] |

| Adolescents (n=8) | 50 mg twice daily | -57% | -69% | -58% |[1][16] |

In the adult study, 73% of female participants (8 of 11) achieved a reduction in testosterone of 50% or greater.[9][14][15]

# Phase 3 CAHtalyst Studies: Glucocorticoid Reduction and Androgen Control

The Phase 3 CAHtalyst program confirmed these findings in larger, placebo-controlled, double-blind trials, with primary endpoints focused on both androgen control and the ability to reduce supraphysiologic GC doses.

Table 2: Key Efficacy Endpoints from the Phase 3 CAHtalyst Adult Study (24 Weeks)



| Endpoint                                     | Crinecerfon<br>t (n=122) | Placebo<br>(n=60) | LS Mean<br>Difference | P-value | Reference(s |
|----------------------------------------------|--------------------------|-------------------|-----------------------|---------|-------------|
| % Change in<br>GC Dose<br>from<br>Baseline   | -27.3%                   | -10.3%            | -17.0%                | <0.001  | [4][13][17] |
| Patients Achieving Physiologic GC Dose       | 63%                      | 18%               | -                     | <0.001  | [4][17]     |
| Change in Androstenedi one at Week 4 (ng/dL) | -299                     | +45.5             | -345                  | <0.001  | [4][17]     |

LS Mean = Least-Squares Mean. Physiologic GC dose was defined as ≤11 mg/m²/day of hydrocortisone equivalents.

Table 3: Key Efficacy Endpoints from the Phase 3 CAHtalyst Pediatric Study (28 Weeks)

| Endpoint                                                  | Crinecerfon<br>t (n=69) | Placebo<br>(n=34) | LS Mean<br>Difference | P-value | Reference(s |
|-----------------------------------------------------------|-------------------------|-------------------|-----------------------|---------|-------------|
| Change in<br>Androstened<br>ione at<br>Week 4<br>(nmol/L) | -6.9                    | +2.5              | -9.3                  | 0.0002  | [18]        |
| % Change in<br>GC Dose<br>from Baseline<br>at Week 28     | -18.0%                  | +5.6%             | -23.5%                | <0.0001 | [18][19]    |

| Patients Achieving Physiologic GC Dose at Week 28 | 30% | 0% | - | - |[5] |



## **Experimental Protocols and Methodologies**

The clinical development of crinecerfont involved rigorous study designs to evaluate its safety, tolerability, and efficacy.

### Phase 2 Open-Label Study (Adults - NCT03525886)

- Study Design: An open-label, sequential cohort study conducted at 6 centers in the United States.[9][14][15]
- Participants: 18 adults (11 women, 7 men) aged 18 to 50 years with a confirmed diagnosis of 21-hydroxylase deficiency CAH.[9][15]
- Intervention: Participants received oral crinecerfont for 14 consecutive days across four different dosing regimens (50 mg once daily, 100 mg once daily, and 100 mg twice daily).[9]
   [14]
- Methodology: Serial blood sampling was conducted at baseline and on day 14 to assess 24-hour profiles of hormone concentrations. Samples were analyzed for plasma ACTH and serum 17OHP, androstenedione, and testosterone.[8][10]
- Primary Outcomes: The main outcomes were the changes in ACTH, 17OHP, androstenedione, and testosterone from baseline to day 14.[9][14]

# Phase 3 CAHtalyst Randomized Controlled Trials (Adult - NCT04490915; Pediatric - NCT04806451)

The Phase 3 program consisted of two separate, multinational, randomized, double-blind, placebo-controlled trials for adults and children.[12][17][20]

- Study Design: Participants were randomized in a 2:1 ratio to receive either crinecerfont or a placebo. The trials included an initial period (4 weeks) on a stable GC dose, followed by a GC dose-reduction and optimization period (20 weeks for adults, 24 for pediatrics).[4][17][19] [21] This was followed by an open-label treatment period.[12][20][22]
- Participants: The adult trial enrolled 182 patients, while the pediatric trial enrolled 103
  patients (aged 2-17 years) with classic CAH due to 21-hydroxylase deficiency.[17][19][23]

### Foundational & Exploratory





Intervention: Crinecerfont or a matching placebo was administered orally twice daily.[20][22]
 During the dose-reduction phase, investigators adjusted the GC dose to the lowest level that maintained androstenedione control (defined as ≤120% of the baseline value or within the normal reference range).[4][17][19]

- Primary Efficacy Endpoints:
  - Adult Trial: The percent change in the daily GC dose from baseline to week 24 while maintaining androstenedione control.[4][17][21]
  - Pediatric Trial: The change in the androstenedione level from baseline to week 4.[19]
- Key Secondary Endpoints: Included the proportion of patients achieving a physiologic GC dose and the change in androstenedione levels at various time points.[17][19]





Figure 3: Phase 3 CAHtalyst Trial Workflow

Click to download full resolution via product page

Figure 3: Phase 3 CAHtalyst Trial Workflow

## Conclusion

**Crinecerfont hydrochloride** introduces a targeted, non-glucocorticoid therapeutic strategy for the management of congenital adrenal hyperplasia. Its mechanism as a CRF1 receptor antagonist directly interrupts the pathophysiologic driver of androgen excess by reducing pituitary ACTH secretion.[2][9][11] Robust quantitative data from a comprehensive clinical trial



program have demonstrated that this mechanism translates into significant clinical efficacy, allowing for both the reduction of harmful adrenal androgens and a substantial decrease in the daily glucocorticoid burden for both adult and pediatric patients.[13][17][18] This dual benefit has the potential to fundamentally improve long-term outcomes and quality of life for individuals with CAH.[13][18]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Crinecerfont for classic congenital adrenal hyperplasia | MedRAC@UNC [medrac.web.unc.edu]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medscape.com [medscape.com]
- 4. experts.umn.edu [experts.umn.edu]
- 5. contemporarypediatrics.com [contemporarypediatrics.com]
- 6. Neurocrine Biosciences Announces U.S. FDA Accepts New Drug Applications and Grants Priority Review for Crinecerfont for Pediatric and Adult Patients with CAH [prnewswire.com]
- 7. patientcareonline.com [patientcareonline.com]
- 8. Crinecerfont, a CRF1 Receptor Antagonist, Lowers Adrenal Androgens in Adolescents With Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. crenessity.com [crenessity.com]
- 12. biospace.com [biospace.com]
- 13. Neurocrine Biosciences Publishes Phase 3 Study Results of Crinecerfont for CAH in NEJM [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. experts.umn.edu [experts.umn.edu]







- 16. espeyearbook.org [espeyearbook.org]
- 17. Phase 3 Trial of Crinecerfont in Adult Congenital Adrenal Hyperplasia PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hcplive.com [hcplive.com]
- 19. nadf.us [nadf.us]
- 20. Global Safety and Efficacy Registration Study of Crinecerfont in Pediatric Participants
   With Classic Congenital Adrenal Hyperplasia (CAHtalyst Pediatric Study) [ctv.veeva.com]
- 21. researchgate.net [researchgate.net]
- 22. Crinecerfont for Congenital Adrenal Hyperplasia · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 23. trial.medpath.com [trial.medpath.com]
- To cite this document: BenchChem. [Crinecerfont hydrochloride mechanism of action in congenital adrenal hyperplasia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1515424#crinecerfont-hydrochloride-mechanism-of-action-in-congenital-adrenal-hyperplasia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com